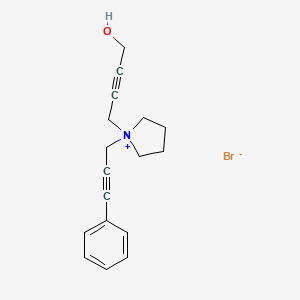
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is a synthetic organic compound that belongs to the class of pyrrolidinium salts These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide typically involves multi-step organic reactions. One common approach is the alkylation of pyrrolidine with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the alkyne groups can produce alkenes or alkanes.
Scientific Research Applications
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide involves its interaction with specific molecular targets. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s alkyne groups can participate in click chemistry reactions, enabling the formation of stable covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidinium, 1-(4-hydroxybutyl)-, bromide
- Pyrrolidinium, 1-(3-phenylpropyl)-, bromide
- Pyrrolidinium, 1-(2-propynyl)-, bromide
Uniqueness
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
671223-16-8 |
|---|---|
Molecular Formula |
C17H20BrNO |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-[1-(3-phenylprop-2-ynyl)pyrrolidin-1-ium-1-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO.BrH/c19-16-7-6-14-18(12-4-5-13-18)15-8-11-17-9-2-1-3-10-17;/h1-3,9-10,19H,4-5,12-16H2;1H/q+1;/p-1 |
InChI Key |
UFUFNGQYLZGVSW-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+](C1)(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
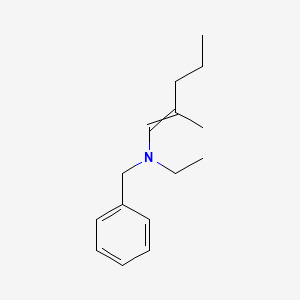
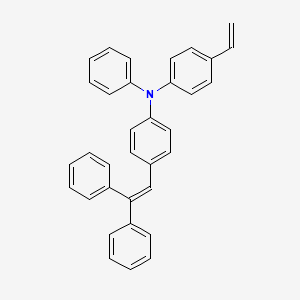
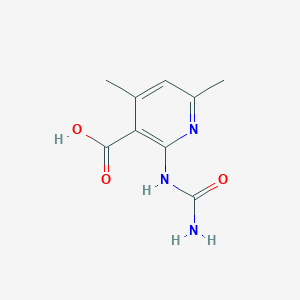
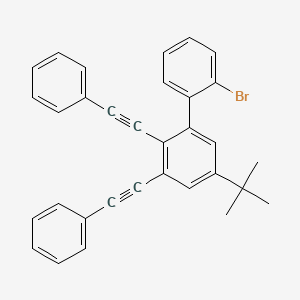
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
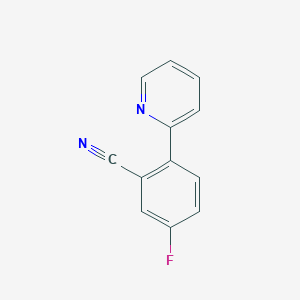
![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
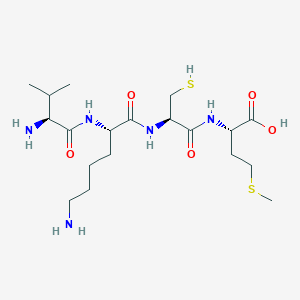
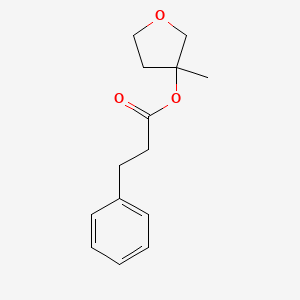
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
